DBCO-NHCO-PEG2-Biotin
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Overview
Description
DBCO-NHCO-PEG2-Biotin is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its use in bioorthogonal chemistry, particularly in copper-free click chemistry reactions. The biotin group in the compound serves as an affinity label towards proteins such as avidin and streptavidin.
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG2-Biotin is synthesized through a series of chemical reactions involving the conjugation of azadibenzocyclooctyne (DBCO) with a PEG2 linker and biotin. The DBCO group reacts preferentially with azides through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated platforms and high-purity reagents. The process includes rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG2-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-functionalized molecules. The reaction conditions are typically mild, often carried out in aqueous buffers or organic solvents, depending on the substrate .
Major Products Formed
The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are stable and can be used in various biochemical applications .
Scientific Research Applications
DBCO-NHCO-PEG2-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools
Industry: Applied in the production of biotinylated reagents and affinity purification systems
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG2-Biotin involves the formation of a stable triazole linkage through SPAAC reactions. The DBCO group reacts with azide-functionalized molecules, forming a covalent bond that is both stable and bioorthogonal. This allows for the specific labeling and tracking of biomolecules without interfering with their natural functions .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Biotin: Another biotin-PEG derivative used in copper-free click chemistry.
DBCO-PEG12-Biotin: Contains a longer PEG spacer arm for increased solubility and reach.
Uniqueness
DBCO-NHCO-PEG2-Biotin is unique due to its specific PEG2 linker length, which provides a balance between solubility and reach. This makes it particularly suitable for applications requiring precise biotinylation and minimal steric hindrance.
Properties
Molecular Formula |
C36H45N5O6S |
---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]propoxy]ethyl]pentanamide |
InChI |
InChI=1S/C36H45N5O6S/c42-32(13-6-5-12-31-35-29(25-48-31)39-36(45)40-35)38-19-23-47-21-7-20-46-22-17-33(43)37-18-16-34(44)41-24-28-10-2-1-8-26(28)14-15-27-9-3-4-11-30(27)41/h1-4,8-11,29,31,35H,5-7,12-13,16-25H2,(H,37,43)(H,38,42)(H2,39,40,45)/t29-,31+,35-/m0/s1 |
InChI Key |
KKCXTNYILYAGMI-CQUMZHQQSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
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